Phenanthrene, 9,10-bis(4-methoxyphenyl)-
Description
Phenanthrene, 9,10-bis(4-methoxyphenyl)- (CAS 103162-61-4) is a polyaromatic hydrocarbon derivative with a phenanthrene core substituted at the 9 and 10 positions by 4-methoxyphenyl groups. Its molecular formula is C₃₀H₂₆O₄, with a molecular weight of 450.52 g/mol and a high hydrophobicity (LogP = 7.34) . The methoxy groups are electron-donating, influencing electronic properties and intermolecular interactions. The compound’s InChIKey (FXEBFUQNSWPHJZ-UHFFFAOYSA-N) and SMILES notation confirm its planar geometry and substituent orientation .
Synthesis involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, followed by purification via column chromatography (hexane/dichloromethane), yielding a white solid with a melting point consistent with literature (51.5 mg, 66% yield) . Its thermal stability is attributed to the bulky methoxyphenyl substituents, which hinder decomposition .
Properties
CAS No. |
103162-61-4 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
9,10-bis(4-methoxyphenyl)phenanthrene |
InChI |
InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 |
InChI Key |
FXEBFUQNSWPHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A. 9,10-Bis(4-methoxyphenyl)anthracene (C₃₀H₂₄O₄)
- Core Structure : Anthracene (linear fused benzene rings) vs. phenanthrene (angular fused rings).
- Properties : Anthracene derivatives exhibit blue-shifted UV-vis absorption compared to phenanthrene due to differing π-conjugation . Thermal stability is comparable (TGA/DSC data), but fluorescence quantum yields may differ .
- Applications : Used in organic light-emitting diodes (OLEDs), whereas the phenanthrene derivative is explored for electrochromism .
B. 9,10-Bis(4-tert-butylphenyl)phenanthrene
- Substituents : tert-Butyl groups (electron-donating but sterically bulky) vs. methoxy groups.
- Electrochemical Behavior : tert-Butyl substituents reduce radical cation stability compared to methoxy groups, lowering electrogenerated chemiluminescence (ECL) efficiency (0.004 vs. unmeasured but predicted moderate for methoxy) .
C. 3,6-Dimethoxy-9,10-bis(4-methoxyphenyl)phenanthrene (CAS 60223-51-0)
- Additional Substituents : Methoxy groups at 3 and 6 positions enhance solubility and electronic delocalization.
- Applications: Potential as a precursor for conjugated polymers, with higher molecular weight (506.55 g/mol) and LogP (~7.5) .
Substituent Effects on Key Properties
Electrochemical and Photophysical Behavior
- Radical Stability : Methoxy groups enhance radical cation stability compared to tert-butyl substituents due to resonance donation, but less than pyrenyl groups (ECL efficiency: pyrenyl > methoxy > tert-butyl) .
- Photocatalytic Degradation : Methoxy-substituted phenanthrenes may form intermediates like 9,10-phenanthrenedione under UV irradiation, similar to unsubstituted phenanthrene, but with slower degradation due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 9,10-bis(4-methoxyphenyl)phenanthrene, and how do reaction conditions influence yield?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing diaryl-substituted phenanthrenes. For example, 9,10-bis(4-methoxyphenyl)anthracene (structurally analogous) was synthesized via Suzuki coupling of 9,10-dibromoanthracene with 4-methoxyphenylboronic acid, achieving yields >80% under optimized conditions (Pd(PPh₃)₄ catalyst, THF/H₂O solvent, 80°C) . Key factors include catalyst loading, solvent polarity, and temperature control to minimize dehalogenation side reactions. Alternative routes like Ullmann coupling may require higher temperatures (120–160°C) and copper catalysts but are less efficient for bulky substituents.
Q. How can researchers characterize the electronic and thermal properties of this compound?
- Methodological Answer :
- UV-Vis/FL Spectroscopy : Solvatochromic shifts in UV-vis absorption (λmax ~350–400 nm) and fluorescence emission (λem ~450–500 nm) reveal π-conjugation extent and substituent effects. For example, 9,10-bis(4-methoxyphenyl)anthracene exhibits blue emission (Φf >0.52) with minimal solvent dependency, indicating weak intramolecular charge transfer .
- Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) >300°C, attributed to steric stabilization by methoxy groups. Differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) relevant for OLED applications .
Advanced Research Questions
Q. How do substituent conjugation and steric effects influence electrochemical stability and electrogenerated chemiluminescence (ECL) efficiency?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile/benzene (1:1) demonstrates reversible reduction waves (E₁/₂ ≈ −2.1 V vs. SCE) and quasi-reversible oxidation (~+1.3 V). Increasing substituent conjugation (e.g., pyrenyl vs. phenyl groups) enhances radical cation stability, reducing decomposition during ECL. For phenanthrene derivatives, ECL efficiency via radical ion annihilation correlates with conjugation extent (ΦECL: 0.004–0.25) . Optimization strategies include:
- Substituent Design : Bulky tert-butyl groups improve solubility and reduce aggregation-induced quenching.
- Coreactant Selection : Benzoyl peroxide enhances ECL intensity under reductive conditions, enabling visible-light emission in ambient environments .
Q. What experimental approaches resolve contradictions in reported catalytic hydrogenation outcomes for phenanthrene derivatives?
- Methodological Answer : Contradictions in hydrogenation efficiency (e.g., 9,10-dihydrophenanthrene synthesis) arise from catalyst choice and reaction monitoring:
- Catalyst Screening : Nickel catalysts (Raney Ni) favor partial hydrogenation (e.g., 9,10-dihydrophenanthrene), while Pd/C may over-hydrogenate to decalin derivatives. Copper-chromium oxide offers selectivity under mild H₂ pressure (1–2 atm) .
- Analytical Validation : Gas chromatography (GC) with flame ionization detection quantifies residual phenanthrene (<2% in optimized systems) to confirm minimal over-reduction .
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